molecular formula C24H23N3O7 B255418 N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

Cat. No. B255418
M. Wt: 465.5 g/mol
InChI Key: IPLPIRPDYZCZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide, also known as EN-7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. EN-7 belongs to the class of small molecule inhibitors that target cancer cells by inhibiting specific signaling pathways.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide involves the inhibition of the Akt/mTOR signaling pathway. Akt is a protein kinase that plays a critical role in cell survival and proliferation. It is activated by various growth factors and cytokines and promotes cell survival by inhibiting apoptosis. Akt activates mTOR, which is a serine/threonine kinase that regulates protein synthesis and cell growth. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide inhibits Akt and mTOR, leading to the inhibition of protein synthesis and cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G1 phase and inhibits the expression of cyclin D1 and CDK4, which are critical regulators of the cell cycle. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide also inhibits the expression of Bcl-2, an anti-apoptotic protein, and activates caspases, which are proteases that play a critical role in apoptosis. In addition, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has several advantages as a research tool for cancer treatment. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, making it a promising candidate for further development. However, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide also has some limitations. It has low solubility in water, which can make it challenging to work with in some experiments. In addition, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide. One direction is to investigate its efficacy in animal models of cancer. Another direction is to explore its potential in combination therapy with other cancer drugs. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been shown to enhance the efficacy of paclitaxel, a commonly used chemotherapy drug, in breast cancer cell lines. Further research is needed to determine the optimal combination and dosage of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide with other cancer drugs. Additionally, research on the pharmacokinetics and toxicity of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is needed to evaluate its safety and potential for clinical use.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group. The resulting compound is then coupled with 4-methoxy-2-nitroaniline and further treated with ethyl chloroformate to obtain the final product, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide. The synthesis of N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is a challenging process that requires expertise in organic synthesis and purification techniques.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide targets the Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. By inhibiting this pathway, N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide induces cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

Molecular Formula

C24H23N3O7

Molecular Weight

465.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C24H23N3O7/c1-3-33-18-10-6-17(7-11-18)25-24(29)16-4-8-19(9-5-16)34-15-23(28)26-21-13-12-20(32-2)14-22(21)27(30)31/h4-14H,3,15H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

IPLPIRPDYZCZOU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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